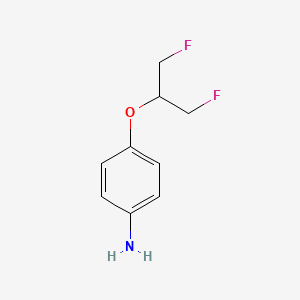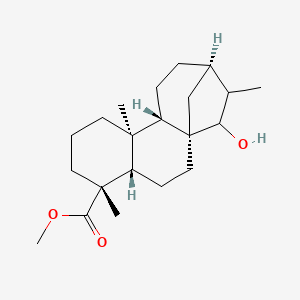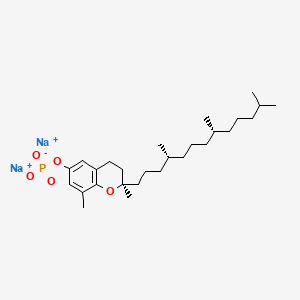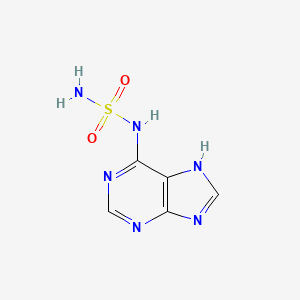![molecular formula C37H47NO13S B561313 methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate CAS No. 105645-37-2](/img/structure/B561313.png)
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate is a sulfur-containing ansamycin antibiotic isolated from the culture broth of Streptomyces albolongus . This compound has shown significant activity against gram-positive bacteria, acid-fast bacteria, and protozoa . Its unique structure and potent biological activity make it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate is primarily obtained through fermentation of Streptomyces albolongus . The culture broth is processed to isolate the compound, which is then purified using various chromatographic techniques
Industrial Production Methods: Industrial production of ansathiazin involves large-scale fermentation processes. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of ansathiazin . Post-fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ansathiazin.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ansathiazin.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate exerts its effects by targeting specific molecular pathways in microorganisms. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death . The compound’s sulfur-containing structure is crucial for its binding affinity and biological activity . Additionally, ansathiazin may interfere with other cellular processes, such as DNA replication and cell wall synthesis .
Comparison with Similar Compounds
Awamycin: Another sulfur-containing ansamycin antibiotic with a similar structure and biological activity.
Rifamycin: A well-known ansamycin antibiotic used to treat tuberculosis and other bacterial infections.
Naphthomycin: A group of ansamycin antibiotics with structural similarities to ansathiazin.
Uniqueness of methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate: this compound’s unique sulfur-containing structure sets it apart from other ansamycin antibiotics. This structural feature contributes to its potent biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
105645-37-2 |
|---|---|
Molecular Formula |
C37H47NO13S |
Molecular Weight |
745.837 |
InChI |
InChI=1S/C37H47NO13S/c1-13-12-14(2)26(41)22-20-21(30(45)18(6)33(22)50-8)31(46)24-34(32(20)47)52-37(7,36(49)38-24)11-10-19(39)15(3)27(42)17(5)29(44)23(35(48)51-9)28(43)16(4)25(13)40/h10-13,15-17,19,23,25,27-29,39-40,42-45H,1-9H3,(H,38,49)/b11-10-,14-12-/t13-,15+,16+,17+,19?,23-,25-,27+,28+,29+,37?/m0/s1 |
InChI Key |
MGCODIUBBQSVGL-XSEUPJKZSA-N |
SMILES |
CC1C=C(C(=O)C2=C(C(=C(C3=C2C(=O)C4=C(C3=O)NC(=O)C(S4)(C=CC(C(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)O)C)O)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R,4R,5R)-2,4-dihydroxy-5-[(1R,2R)-1,2,3-trihydroxypropyl]oxolane-2-carboxylic acid](/img/structure/B561232.png)
![7,16-Dihydrobenzo[a]benzo[5,6]quinolino[3,2-i]acridine-9,18-dione](/img/structure/B561233.png)


![7-Azatricyclo[4.3.0.02,5]nonane(9CI)](/img/structure/B561239.png)





